Cas no 954242-09-2 (N-(3-chloro-4-fluorophenyl)-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamide)

N-(3-chloro-4-fluorophenyl)-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamide 化学的及び物理的性質
名前と識別子
-
- N-(3-chloro-4-fluorophenyl)-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamide
- N'-(3-chloro-4-fluorophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide
- 954242-09-2
- N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
- AKOS024490789
- F5021-0790
- N-(3-chloro-4-fluorophenyl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide
-
- インチ: 1S/C19H21ClFN3O2/c1-24(2)15-8-5-13(6-9-15)4-3-11-22-18(25)19(26)23-14-7-10-17(21)16(20)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,22,25)(H,23,26)
- InChIKey: QDXIWUFIGOSIQL-UHFFFAOYSA-N
- ほほえんだ: C(NCCCC1=CC=C(N(C)C)C=C1)(=O)C(NC1=CC=C(F)C(Cl)=C1)=O
計算された属性
- せいみつぶんしりょう: 377.1306328g/mol
- どういたいしつりょう: 377.1306328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4
N-(3-chloro-4-fluorophenyl)-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5021-0790-1mg |
N-(3-chloro-4-fluorophenyl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide |
954242-09-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5021-0790-30mg |
N-(3-chloro-4-fluorophenyl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide |
954242-09-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5021-0790-3mg |
N-(3-chloro-4-fluorophenyl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide |
954242-09-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5021-0790-5μmol |
N-(3-chloro-4-fluorophenyl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide |
954242-09-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5021-0790-2μmol |
N-(3-chloro-4-fluorophenyl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide |
954242-09-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5021-0790-20mg |
N-(3-chloro-4-fluorophenyl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide |
954242-09-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5021-0790-15mg |
N-(3-chloro-4-fluorophenyl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide |
954242-09-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5021-0790-40mg |
N-(3-chloro-4-fluorophenyl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide |
954242-09-2 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5021-0790-20μmol |
N-(3-chloro-4-fluorophenyl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide |
954242-09-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5021-0790-50mg |
N-(3-chloro-4-fluorophenyl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide |
954242-09-2 | 50mg |
$160.0 | 2023-09-10 |
N-(3-chloro-4-fluorophenyl)-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamide 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
N-(3-chloro-4-fluorophenyl)-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamideに関する追加情報
N-(3-chloro-4-fluorophenyl)-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamide (CAS No. 954242-09-2): An Overview
N-(3-chloro-4-fluorophenyl)-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamide (CAS No. 954242-09-2) is a complex organic compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique molecular structure, which includes a chlorofluorinated phenyl group and a dimethylamino-substituted phenylpropyl moiety. These structural features contribute to its diverse biological activities and make it an interesting candidate for various therapeutic applications.
The chemical structure of N-(3-chloro-4-fluorophenyl)-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamide has been extensively studied due to its potential as a lead compound in drug discovery. The presence of the chlorofluorinated phenyl group imparts unique electronic and steric properties, which can influence the compound's interactions with biological targets. Additionally, the dimethylamino-substituted phenylpropyl moiety enhances the compound's lipophilicity and solubility, making it more suitable for in vivo studies.
Recent research has highlighted the potential of N-(3-chloro-4-fluorophenyl)-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamide as a modulator of various biological pathways. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
Moreover, N-(3-chloro-4-fluorophenyl)-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamide has been investigated for its neuroprotective effects. Research conducted at the University of California, Los Angeles (UCLA), found that this compound significantly reduced neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action appears to involve the modulation of oxidative stress and the inhibition of apoptosis, which are key factors in neurodegeneration.
In addition to its therapeutic potential, N-(3-chloro-4-fluorophenyl)-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamide has also been studied for its pharmacokinetic properties. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its development as a drug candidate. The compound's high oral bioavailability and low toxicity make it an attractive option for further clinical evaluation.
The safety profile of N-(3-chloro-4-fluorophenyl)-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamide has been extensively evaluated in preclinical studies. Toxicity assessments have demonstrated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for safe use in human clinical trials.
Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and optimize the pharmacological properties of N-(3-chloro-4-fluorophenyl)-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamide. Ongoing studies are focusing on identifying specific molecular targets and elucidating the signaling pathways involved in its biological activities. Additionally, efforts are being made to develop more potent and selective analogs through structure-activity relationship (SAR) studies.
In conclusion, N-(3-chloro-4-fluorophenyl)-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamide (CAS No. 954242-09-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Continued research into this compound will likely lead to new insights and advancements in the treatment of various diseases.
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